molecular formula C10H11NO2S B5819791 6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one

6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one

Cat. No. B5819791
M. Wt: 209.27 g/mol
InChI Key: GANOLEJHBIIUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one, also known as Ebselen, is a synthetic organic compound that belongs to the class of organoselenium compounds. It was first synthesized in the 1980s and has been extensively studied for its potential therapeutic applications. Ebselen has been found to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one is complex and not fully understood. However, it is thought to involve the modulation of several signaling pathways and the inhibition of various enzymes and proteins. 6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one has been found to inhibit the activity of several enzymes involved in oxidative stress and inflammation, including glutathione peroxidase and cyclooxygenase. Additionally, 6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one has been found to modulate the activity of several transcription factors involved in cell survival and apoptosis, including nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects:
6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one has been found to possess a wide range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, 6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one has been found to modulate the activity of several neurotransmitters and receptors in the brain, including dopamine, glutamate, and GABA receptors. Additionally, 6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one has been found to inhibit the activity of several enzymes involved in the metabolism of drugs and xenobiotics, including cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one in lab experiments is its wide range of pharmacological properties, which make it a versatile tool for studying various biological processes. Additionally, 6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one has been found to be relatively safe and well-tolerated in humans, with few reported side effects.
One limitation of using 6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one in lab experiments is its potential for off-target effects, due to its broad range of pharmacological properties. Additionally, 6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one can be difficult to synthesize and purify, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one. One area of interest is the development of 6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one derivatives with improved pharmacological properties, such as increased potency or reduced off-target effects. Additionally, further research is needed to fully understand the mechanism of action of 6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one and its potential therapeutic applications in various diseases and conditions. Finally, more research is needed to explore the potential use of 6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one in combination with other drugs or therapies, to enhance its therapeutic effects.

Synthesis Methods

6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoic acid with ethylamine and sodium selenite. The reaction proceeds through a series of intermediates, including a selenenyl sulfide and a diselenide, before the final product is obtained. Other methods for synthesizing 6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one include the reaction of 2-mercaptobenzoic acid with ethylamine and selenium dioxide, and the reaction of 2-chlorobenzoic acid with ethylamine and hydrogen selenide.

Scientific Research Applications

6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. One area of research has focused on the antioxidant and anti-inflammatory properties of 6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one. Studies have shown that 6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one can scavenge free radicals and reduce oxidative stress in cells. Additionally, 6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one has been found to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase and lipoxygenase.
Another area of research has focused on the neuroprotective effects of 6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one. Studies have shown that 6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one can protect neurons from oxidative stress and apoptosis, and may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

6-(ethylamino)-5-methyl-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-3-11-7-5-8-9(4-6(7)2)14-10(12)13-8/h4-5,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANOLEJHBIIUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)SC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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